Keap1-Nrf2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

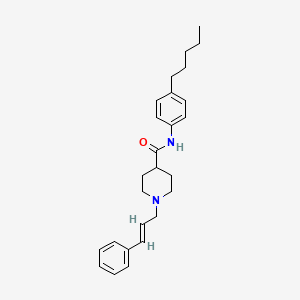

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

N-(4-pentylphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C26H34N2O/c1-2-3-5-9-23-13-15-25(16-14-23)27-26(29)24-17-20-28(21-18-24)19-8-12-22-10-6-4-7-11-22/h4,6-8,10-16,24H,2-3,5,9,17-21H2,1H3,(H,27,29)/b12-8+ |

InChI Key |

UZQSNIXFIVEVET-XYOKQWHBSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Keap1-Nrf2-IN-4: A Technical Guide to its Mechanism of Action as a Neddylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Keap1-Nrf2-IN-4, a potent neddylation inhibitor that impacts the Keap1-Nrf2 signaling pathway. The document elucidates the intricate molecular interactions governing the Keap1-Nrf2 axis, a critical regulator of cellular response to oxidative stress. It further details how inhibition of the neddylation pathway by compounds such as this compound can lead to the stabilization and activation of Nrf2, a master transcriptional regulator of antioxidant and cytoprotective genes. This guide consolidates available quantitative data, outlines detailed experimental protocols for investigating this class of compounds, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 functions as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex. This complex facilitates the polyubiquitination of Nrf2, targeting it for proteasomal degradation and thereby maintaining low intracellular levels of Nrf2.[1][2]

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, impairing its ability to mediate Nrf2 ubiquitination.[2] Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense, detoxification, and anti-inflammatory responses.

Mechanism of Action: this compound as a Neddylation Inhibitor

This compound is characterized as a potent inhibitor of neddylation. The process of neddylation is a crucial post-translational modification that involves the covalent attachment of the neural precursor cell expressed, developmentally down-regulated 8 (NEDD8) protein, a ubiquitin-like modifier, to target proteins. A key family of proteins regulated by neddylation is the Cullin-RING ligases (CRLs), which constitute the largest family of E3 ubiquitin ligases.

The activity of the Keap1-Cul3 E3 ligase complex is dependent on the neddylation of the Cul3 subunit. Neddylation of Cul3 induces a conformational change that is essential for the ligase to effectively catalyze the ubiquitination of its substrates, including Nrf2. By inhibiting the neddylation pathway, this compound prevents the activation of the Cul3-based E3 ligase. This inhibition of the E3 ligase complex prevents the ubiquitination and subsequent degradation of Nrf2. As a result, newly synthesized Nrf2 is allowed to accumulate, translocate to the nucleus, and activate the transcription of its target genes, leading to a robust antioxidant response.

Therefore, the primary mechanism of action of this compound is the indirect activation of the Nrf2 pathway through the inhibition of a key regulatory step in the ubiquitin-proteasome system.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The primary reported activity is its anti-proliferative effect on a specific cancer cell line. Further research is required to determine its specific potency against components of the neddylation pathway and the Keap1-Nrf2 axis.

| Parameter | Value | Cell Line | Source |

| Anti-proliferation IC50 | 2.55 µM | MGC-803 (gastric cancer) | DC Chemicals, Tebubio |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to further characterize the mechanism of action of this compound.

In Vitro Neddylation Assay

Objective: To determine the direct inhibitory effect of this compound on the neddylation of Cul3.

Principle: This assay reconstitutes the neddylation enzymatic cascade in vitro and measures the transfer of NEDD8 to Cul3 in the presence and absence of the inhibitor.

Materials:

-

Recombinant human NAE1/UBA3 (NEDD8-activating enzyme E1)

-

Recombinant human UBE2M (NEDD8-conjugating enzyme E2)

-

Recombinant human Cul3/Rbx1

-

Recombinant human NEDD8

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

SDS-PAGE gels and Western blot apparatus

-

Anti-Cul3 and anti-NEDD8 antibodies

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, NEDD8, NAE1/UBA3, and UBE2M.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the Cul3/Rbx1 complex.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Cul3 antibody to detect total Cul3 and neddylated Cul3 (which will have a higher molecular weight).

-

Quantify the band intensities to determine the extent of neddylation inhibition.

Nrf2 Stabilization Assay in Cultured Cells

Objective: To assess the ability of this compound to stabilize Nrf2 protein levels in a cellular context.

Principle: This experiment utilizes Western blotting to measure the accumulation of Nrf2 protein in cells treated with the inhibitor.

Materials:

-

Human cell line (e.g., HEK293T, A549, or MGC-803)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Anti-Nrf2 and anti-β-actin (loading control) antibodies

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and Western blotting as described in Protocol 4.1.

-

Probe the membrane with anti-Nrf2 and anti-β-actin antibodies.

-

Quantify the Nrf2 band intensity relative to the loading control to determine the fold-increase in Nrf2 stabilization.

Nrf2 Target Gene Expression Analysis

Objective: To measure the functional consequence of Nrf2 stabilization by quantifying the expression of its downstream target genes.

Principle: This protocol uses quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes such as HMOX1 and NQO1.

Materials:

-

Human cell line

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

Treat cells with this compound as described in Protocol 4.2.

-

At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.

Visualizations

Keap1-Nrf2 Signaling Pathway and Mechanism of this compound

Caption: Keap1-Nrf2 signaling and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: A logical workflow for the comprehensive characterization of this compound.

References

Navigating the Frontier of Oxidative Stress Modulation: A Technical Guide to the Discovery and Development of Keap1-Nrf2 Inhibitors

A Note on the Specific Target: Keap1-Nrf2-IN-4

Initial investigation into a specific molecule designated "this compound" reveals that while it is available from commercial chemical suppliers, there is a notable absence of peer-reviewed scientific literature detailing its discovery, development, and specific mechanism of action within the Keap1-Nrf2 pathway. Information from supplier websites describes it as a potent neddylation inhibitor with anti-proliferative effects on cancer cells.[1][2][3][4][5] While neddylation is a process that can indirectly affect Nrf2 stability, this mechanism is distinct from direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI).

Given the lack of detailed public data on "this compound," this guide will provide a comprehensive overview of the discovery and development of inhibitors of the Keap1-Nrf2 pathway, a field of significant therapeutic interest. This document will serve as a technical resource for researchers, scientists, and drug development professionals, outlining the core principles, methodologies, and data presentation standards for this class of inhibitors.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical signaling cascade that governs the cellular response to oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2.

In the presence of oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes. The products of these genes include antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione metabolism, thereby fortifying the cell against damage.

The Discovery and Development of Keap1-Nrf2 Inhibitors: A General Workflow

The therapeutic potential of activating the Nrf2 pathway has driven significant efforts in drug discovery. The general workflow for identifying and developing Keap1-Nrf2 inhibitors follows a well-established paradigm in pharmaceutical research.

Quantitative Data for Representative Keap1-Nrf2 Inhibitors

The following tables summarize key quantitative data for "this compound" as available from supplier specifications, and for other well-characterized, literature-documented Keap1-Nrf2 inhibitors to provide a comparative context.

Table 1: In Vitro Activity of Keap1-Nrf2 Pathway Modulators

| Compound | Target/Mechanism | Assay Type | IC50 / EC50 / Kd | Cell Line | Reference |

| This compound | Neddylation Inhibitor | Cell Proliferation | IC50: 2.55 µM | MGC-803 | [1][2][3][4][5] |

| Bardoxolone Methyl | Covalent Keap1 Modifier | Nrf2 Activation | EC50: ~100 nM | - | [6] |

| CPUY192018 | Keap1-Nrf2 PPI Inhibitor | Fluorescence Polarization | IC50: 150 nM | - | [7] |

| UBE-1099 | Keap1-Nrf2 PPI Inhibitor | - | - | - | [3] |

| Compound 15 | Keap1-Nrf2 PPI Inhibitor | Fluorescence Polarization | EC50: 9.80 µM | - | [4] |

Table 2: Cellular and In Vivo Activity of Selected Keap1-Nrf2 Inhibitors

| Compound | Cellular Effect | In Vivo Model | Outcome | Reference |

| This compound | Blocks migration, induces apoptosis | - | Inhibits tumor growth | [1][2][3][4][5] |

| UBE-1099 | Ameliorates dysfunction of Nrf2 signaling | Alport Syndrome Mouse Model | Ameliorates progressive phenotype | [3] |

| CPUY192018 | Alleviates renal inflammation | Mouse Model | Restricts oxidative stress and NF-κB activation | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the robust characterization of Keap1-Nrf2 inhibitors. Below are outlines of key experimental protocols commonly employed in the field.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI

Objective: To quantitatively measure the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.

Principle: A small, fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., ETGE peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, the tumbling rate of the peptide slows significantly, leading to a high polarization signal. A compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in the polarization signal.

Methodology:

-

Reagents and Buffers:

-

Recombinant human Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-GDEETGEF).

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black plate, add test compounds at various concentrations.

-

Add a pre-mixed solution of the Keap1 protein and the fluorescently labeled Nrf2 peptide.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition, and no Keap1 protein for 100% inhibition).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

ARE-Luciferase Reporter Gene Assay

Objective: To assess the ability of a compound to activate Nrf2-dependent gene transcription in a cellular context.

Methodology:

-

Cell Line:

-

Use a stable cell line (e.g., HepG2, HEK293T) transfected with a plasmid containing a luciferase reporter gene under the control of multiple copies of the ARE sequence.

-

-

Treatment:

-

Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 12-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

A parallel assay for cell viability (e.g., MTS or CellTiter-Glo) should be performed to normalize for cytotoxicity.

-

-

Data Analysis:

-

Luciferase activity is expressed as fold induction over vehicle-treated control cells.

-

EC50 values are calculated from the dose-response curve.

-

Western Blotting for Nrf2 Accumulation and Target Gene Expression

Objective: To directly visualize the effect of a compound on Nrf2 protein levels and the expression of its downstream target genes.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound for various time points.

-

Prepare whole-cell lysates or perform nuclear/cytoplasmic fractionation.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against Nrf2, Keap1, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

This guide provides a foundational framework for understanding the discovery and development of inhibitors targeting the Keap1-Nrf2 pathway. While specific details for "this compound" remain proprietary, the principles and methodologies outlined herein are broadly applicable to this promising area of therapeutic research.

References

The Keap1-Nrf2 Signaling Axis in Oxidative Stress: A Technical Guide to its Core Biology and Pharmacological Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 targets Nrf2 for proteasomal degradation, thereby maintaining low basal levels of this transcription factor.[1][2][3] In response to oxidative stress, this repression is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a broad array of cytoprotective genes.[1][3][4] Dysregulation of this pathway is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a prime target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of the Keap1-Nrf2 pathway, its role in oxidative stress, and the mechanisms of its pharmacological inhibition, using a representative small molecule inhibitor profile in place of the non-specific "IN-4" designation. Detailed experimental protocols for studying this pathway are also provided.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a highly regulated signaling cascade that enables cells to rapidly respond to and mitigate the damaging effects of oxidative stress.

Core Mechanism of Nrf2 Regulation by Keap1

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1.[3] Keap1 functions as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[1][3] This complex facilitates the polyubiquitination of Nrf2, marking it for subsequent degradation by the 26S proteasome.[1][2] This constant turnover of Nrf2 ensures that its transcriptional activity is kept at a low level in the absence of cellular stress.

Activation of Nrf2 in Response to Oxidative Stress

The activation of the Nrf2 pathway is triggered by the presence of reactive oxygen species (ROS) and electrophiles. Keap1 is a cysteine-rich protein that acts as a redox sensor.[1] Specific cysteine residues within Keap1 are susceptible to modification by oxidants and electrophiles.[1] This modification induces a conformational change in the Keap1 protein, which disrupts the Keap1-Nrf2 interaction and inhibits the ubiquitination of Nrf2.[1] As a result, newly synthesized Nrf2 is no longer targeted for degradation and can accumulate in the cytoplasm. The stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins.[5] This heterodimer binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[5][7]

Nrf2-Mediated Antioxidant Gene Expression

The transcriptional program activated by Nrf2 includes a wide range of genes encoding antioxidant and detoxification enzymes.[7][8] These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione S-transferases (GSTs).[6][7] The products of these genes work in concert to neutralize reactive oxygen species, detoxify harmful electrophiles, and maintain cellular redox homeostasis.

Pharmacological Inhibition of the Nrf2 Pathway

Given the role of persistent Nrf2 activation in promoting cancer cell survival and chemoresistance, the development of Nrf2 inhibitors is an active area of research.[5][9] For the purpose of this guide, we will consider a representative Nrf2 inhibitor, drawing upon the known mechanisms of action of compounds like ML385 and Brusatol.

Mechanism of Action of a Representative Nrf2 Inhibitor

Small molecule inhibitors of the Nrf2 pathway can act through various mechanisms. One common strategy is to disrupt the Nrf2-ARE binding, thereby preventing the transcription of Nrf2 target genes. For instance, the well-characterized inhibitor ML385 has been shown to bind to the Neh1 domain of Nrf2, which is responsible for DNA binding.[10][11][12] This interaction interferes with the formation of the Nrf2-MafG protein complex and its subsequent binding to ARE sequences.[10] Another mechanism, exemplified by Brusatol, involves the inhibition of protein translation, which disproportionately affects short-lived proteins like Nrf2, leading to its rapid depletion.[9][13][14]

Quantitative Data on Nrf2 Inhibition

The efficacy of Nrf2 inhibitors is typically quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for known Nrf2 inhibitors.

Table 1: In Vitro Potency of Representative Nrf2 Inhibitors

| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |

| ML385 | ARE-luciferase reporter assay | A549 | ~5 µM | [10] |

| Brusatol | ARE-luciferase reporter assay | MDA-MB-231 | ~40 nM | [9] |

Table 2: Effect of Representative Nrf2 Inhibitors on Target Gene Expression

| Compound | Cell Line | Target Gene | Fold Change (mRNA) | Reference |

| ML385 | A549 | NQO1 | Decrease | [10] |

| ML385 | A549 | GCLC | Decrease | [10] |

| Brusatol | A549 | NQO1 | Decrease | [9] |

| Brusatol | A549 | MRP1 | Decrease | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Keap1-Nrf2 pathway and the effects of its inhibitors.

Western Blot Analysis of Nrf2 and Keap1

This protocol is used to determine the protein levels of Nrf2 and Keap1 in cell lysates.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000) and Keap1 (1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2-ARE Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.[15]

-

Cell Transfection: Co-transfect cells with an ARE-luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with the test compound (e.g., Nrf2 inhibitor) at various concentrations for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This protocol quantifies the mRNA expression levels of Nrf2 target genes.[17]

-

RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH).

-

Thermocycling Conditions: A typical protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[18]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[17]

Visualizations

Signaling Pathway Diagrams

Caption: The Keap1-Nrf2 signaling pathway under basal and oxidative stress conditions.

Caption: Mechanism of action of a representative Nrf2 inhibitor.

Experimental Workflow Diagram

Caption: General experimental workflow for studying Nrf2 pathway inhibition.

References

- 1. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keap1-dependent proteasomal degradation of transcription factor Nrf2 contributes to the negative regulation of antioxidant response element-driven gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The NRF2-Dependent Transcriptional Regulation of Antioxidant Defense Pathways: Relevance for Cell Type-Specific Vulnerability to Neurodegeneration and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmrhs.com [ijmrhs.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Keap1-Nrf2 Signaling Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Central Regulator of Cellular Defense Against Oxidative and Electrophilic Stress

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, orchestrating a robust defense against oxidative and electrophilic insults.[1][2] Its dysregulation is implicated in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth analysis of the core components, regulatory mechanisms, and downstream effects of the Keap1-Nrf2 pathway, tailored for researchers, scientists, and professionals in drug development.

Core Components and Protein Structure

The Keap1-Nrf2 pathway is primarily governed by the dynamic interplay between the repressor protein Keap1 and the transcription factor Nrf2.

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a basic leucine zipper (bZIP) transcription factor that serves as the master regulator of the antioxidant response.[5] Human Nrf2 is a 68 kDa protein composed of seven highly conserved domains known as Nrf2-ECH homology (Neh) domains (Neh1-7).

-

Neh1: Contains the Cap 'n' Collar (CNC) and bZIP domains, essential for DNA binding and heterodimerization with small Maf (sMaf) proteins.[5][6]

-

Neh2: Located at the N-terminus, this domain is crucial for the interaction with Keap1. It contains two key binding motifs: a high-affinity ETGE motif and a low-affinity DLG motif, which are central to the regulation of Nrf2 stability.[7][8]

-

Neh3, Neh4, and Neh5: These are transactivation domains that recruit transcriptional coactivators to initiate the expression of target genes.[9]

-

Neh6: A serine-rich domain that mediates a Keap1-independent degradation of Nrf2.[6]

-

Neh7: This domain interacts with the retinoid X receptor alpha (RXRα), which can repress Nrf2 activity.[10]

Keap1 (Kelch-like ECH-associated protein 1) is a 70 kDa cysteine-rich protein that functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[11] Keap1 homodimerizes and sequesters Nrf2 in the cytoplasm under basal conditions.[12] The key domains of Keap1 include:

-

BTB (Broad-complex, Tramtrack, and Bric-a-brac) domain: Mediates homodimerization and interaction with Cul3.[12]

-

IVR (Intervening Region): A cysteine-rich region that acts as a sensor for oxidative and electrophilic stress.[12]

-

Kelch domain (also known as DGR - Double Glycine Repeat): Forms a six-bladed β-propeller structure that directly binds to the Neh2 domain of Nrf2.[7][13]

Mechanism of Keap1-Nrf2 Signaling

The regulation of Nrf2 activity by Keap1 is a tightly controlled process that responds dynamically to the cellular redox state.

Basal Conditions: Constitutive Degradation of Nrf2

Under homeostatic conditions, Keap1 targets Nrf2 for continuous ubiquitination and subsequent degradation by the 26S proteasome.[7][14] This process maintains low intracellular levels of Nrf2. The "hinge and latch" model describes the interaction: one Keap1 molecule in the dimer binds to the high-affinity ETGE motif (the "hinge") of Nrf2, while the other Keap1 molecule binds to the low-affinity DLG motif (the "latch").[2][4] This dual interaction correctly orients Nrf2 for ubiquitination by the Keap1-Cul3-Rbx1 E3 ligase complex.[15]

Stress Conditions: Nrf2 Activation and Nuclear Translocation

In the presence of oxidative or electrophilic stress, reactive cysteine residues within the IVR of Keap1 are modified.[7][16] This modification induces a conformational change in the Keap1 dimer, disrupting the interaction with the DLG motif of Nrf2 and thereby inhibiting Nrf2 ubiquitination.[4] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1][16]

In the nucleus, Nrf2 forms a heterodimer with a small Maf protein, and this complex binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][5] This binding initiates the transcription of a wide array of cytoprotective genes.

Downstream Targets of Nrf2

Nrf2 regulates the expression of over 250 genes involved in various cellular protective mechanisms.[17] These can be broadly categorized as:

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[18]

-

Glutathione (GSH) Synthesis and Regeneration: Glutamate-cysteine ligase (GCL), glutathione synthetase (GS), and glutathione reductase (GR).

-

Detoxification Enzymes: Glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs).

-

Drug Transporters: Multidrug resistance-associated proteins (MRPs).

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Keap1-Nrf2 signaling pathway.

| Parameter | Value | Cell Type/Condition | Reference |

| Nrf2 Half-life (Basal) | 10-30 min | Various | [1][4][8] |

| Nrf2 Half-life (Stress) | 100-200 min | High oxidative stress | [16] |

| Keap1 Half-life | ~12.7 hours | - | [7] |

| Component | Cellular Concentration (molecules/cell) | Cell Line | Reference |

| Nrf2 (Basal) | 49,000 - 190,000 | Murine cell lines | [5][7] |

| Keap1 (Basal) | 50,000 - 300,000 | Murine cell lines | [5][7] |

| Cul3 (Basal) | 70,000 - 540,000 | Murine cell lines | [5] |

| Nrf2 (Induced) | Increases 7- to 11-fold | RAW 264.7 | [5] |

| Interaction | Dissociation Constant (Kd) | Method | Reference |

| Keap1-Nrf2 (ETGE motif) | 5 - 26 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | [2][7][19] |

| Keap1-Nrf2 (DLG motif) | ~1 µM | Isothermal Titration Calorimetry (ITC) | [2][7] |

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Keap1-Nrf2 Interaction

This protocol is adapted from established methods to assess the in vivo association between Keap1 and Nrf2.[20]

Methodology:

-

Cell Lysis:

-

Treat cells with the desired compounds.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with an anti-Nrf2 or anti-Keap1 antibody (or a corresponding IgG control) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Keap1 and Nrf2, respectively.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

-

Luciferase Reporter Assay for Nrf2 Transcriptional Activity

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[9][18][21]

Methodology:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HepG2) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE-containing promoter and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Treatment:

-

After 24 hours, treat the cells with test compounds or known Nrf2 activators/inhibitors for a specified duration (e.g., 16-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in Nrf2 activity relative to the vehicle-treated control.

-

Chromatin Immunoprecipitation (ChIP) for Nrf2-DNA Binding

ChIP is used to determine the in vivo binding of Nrf2 to the promoter regions of its target genes.[22][23]

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-Nrf2 antibody (or IgG control) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantify the amount of precipitated DNA corresponding to specific gene promoters using quantitative PCR (qPCR) with primers flanking the ARE sequences of target genes.

-

Conclusion

The Keap1-Nrf2 signaling pathway represents a pivotal cellular defense mechanism with profound implications for human health and disease. A thorough understanding of its intricate regulatory network, from the molecular interactions of its core components to its downstream transcriptional program, is essential for the development of novel therapeutic strategies. This guide provides a comprehensive technical overview, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this critical signaling cascade. The continued investigation of the Keap1-Nrf2 pathway holds immense promise for the discovery of innovative treatments for a wide range of oxidative stress-related pathologies.

References

- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Adaptative Response Mediated by Nrf2 during Physical Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. caymanchem.com [caymanchem.com]

- 17. Cul3-mediated Nrf2 ubiquitination and ARE activation are dependent on the partial molar volume at position 151 of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Co-immunoprecipitation (Co-IP) assay [bio-protocol.org]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. ChIP-qPCR in human cells [protocols.io]

Keap1-Nrf2-IN-4: A Technical Guide to Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for Keap1-Nrf2-IN-4, a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document details the mechanism of action, quantitative binding and cellular activity data, and comprehensive experimental protocols for key target engagement assays. For the purpose of this guide, the well-characterized compound KI-696 will be used as a representative for this compound, based on available scientific literature.

Introduction to the Keap1-Nrf2 Pathway and this compound

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor for a Cullin3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1] In response to stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoter regions.

This compound is a small molecule inhibitor that directly disrupts the Keap1-Nrf2 PPI, offering a targeted approach to activate the Nrf2 pathway. Unlike electrophilic activators that covalently modify Keap1, non-covalent inhibitors like this compound may offer a more specific and potentially safer therapeutic strategy.

Mechanism of Action

This compound functions by competitively binding to the Kelch domain of Keap1, the same domain that recognizes the 'ETGE' and 'DLG' motifs of Nrf2. By occupying this binding pocket, the inhibitor prevents the association of Keap1 with Nrf2. This disruption of the Keap1-Nrf2 complex spares Nrf2 from ubiquitination and proteasomal degradation, leading to its stabilization, nuclear accumulation, and the subsequent transactivation of Nrf2 target genes.

Quantitative Data for this compound (represented by KI-696)

The following tables summarize the key quantitative data for the target engagement and cellular activity of KI-696, a potent Keap1-Nrf2 inhibitor.

Table 1: In Vitro Binding Affinity and Off-Target Profile

| Parameter | Target/Off-Target | Value | Assay |

| Binding Affinity (Kd) | Keap1 Kelch Domain | 1.3 nM | Isothermal Titration Calorimetry (ITC) |

| IC50 | OATP1B1 | 2.5 µM | Off-Target Assay |

| IC50 | BSEP | 4.0 µM | Off-Target Assay |

| IC50 | PDE3A | 10 µM | Off-Target Assay |

Table 2: Cellular Activity - Induction of Nrf2 Target Genes

| Gene | EC50 (in vivo, µmol/kg) | Max Fold Induction (in vivo, 50 µmol/kg) |

| Nqo1 | 44.0 | 37-fold |

| Ho-1 | 25.7 | 17-fold |

| Txnrd1 | 42.6 | 9-fold |

| Srxn1 | 33.8 | 28-fold |

| Gsta3 | 28.4 | 15-fold |

| Gclc | 44.1 | 13-fold |

Data sourced from MedchemExpress product page for KI-696.

Experimental Protocols

Detailed methodologies for key target engagement and cellular activity assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Experimental Workflow:

References

Structural Basis of Keap1-Nrf2 Protein-Protein Interaction Inhibition: A Technical Guide

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific inhibitor "IN-4" did not yield sufficient public data for a detailed structural and functional analysis. Therefore, this guide utilizes the well-characterized, non-covalent Keap1-Nrf2 inhibitor, Compound 16 (cpd 16) , as a representative example to elucidate the principles of inhibiting this critical protein-protein interaction. The crystallographic and binding data for Compound 16 are publicly available, with its complex with Keap1 detailed in the Protein Data Bank (PDB) under the accession code 4IQK .

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the homodimeric Keap1 protein acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex. Keap1 binds to the Neh2 domain of Nrf2, leading to its continuous ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.

This interaction is mediated by a "hinge and latch" mechanism where two distinct motifs in the Nrf2 Neh2 domain, the high-affinity ETGE motif (the "hinge") and the lower-affinity DLG motif (the "latch"), bind to the Kelch domains of the Keap1 dimer. Upon exposure to oxidative stress or electrophiles, reactive cysteine residues in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.

The development of small molecule inhibitors that directly target the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising therapeutic strategy for various diseases associated with oxidative stress, such as chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer. These inhibitors function by competitively binding to the Nrf2-binding pocket on the Keap1 Kelch domain, thereby preventing Nrf2 ubiquitination and promoting its activation.

Quantitative Data for Compound 16 Inhibition of Keap1-Nrf2 Interaction

The following tables summarize the quantitative data for the binding of Compound 16 to the Keap1 Kelch domain. This data has been compiled from various biophysical and biochemical assays.

Table 1: Binding Affinity of Compound 16 to Keap1

| Parameter | Value (nM) | Assay Method | Reference |

| Ki | 250 | Not Specified | [1] |

| Kd | 370 - 1700 | Not Specified | [1] |

| IC50 | 940 - 2700 | Not Specified | [1] |

| IC50 | 2700 | 2D-FIDA | [2] |

Table 2: Crystallographic Data for Keap1 in Complex with Compound 16

| PDB ID | 4IQK |

| Resolution | 1.97 Å |

| R-Value Free | 0.179 |

| R-Value Work | 0.153 |

| Method | X-RAY DIFFRACTION |

| Organism | Homo sapiens |

Structural Basis of Keap1 Inhibition by Compound 16

The co-crystal structure of the Keap1 Kelch domain in complex with Compound 16 (PDB ID: 4IQK) provides detailed insights into its mechanism of action.[1][2] Compound 16, a non-covalent inhibitor, binds to the central pocket of the Keap1 Kelch domain, the same site that recognizes the ETGE motif of Nrf2.

Key interactions observed in the crystal structure include:

-

Cation-π Stacking: The naphthalene core of Compound 16 engages in a significant cation-π stacking interaction with the side chain of Arginine 415 (Arg415) of Keap1.[2]

-

Hydrogen Bonding: The carboxylate group of the inhibitor forms hydrogen bonds with the side chains of key arginine residues in the binding pocket, such as Arg380, Arg415, and Arg483.

-

Hydrophobic Interactions: The aromatic rings of the inhibitor are involved in hydrophobic interactions with surrounding residues, further stabilizing the complex.

By occupying this critical binding site, Compound 16 directly competes with Nrf2 for binding to Keap1, thereby preventing the formation of the Keap1-Nrf2 complex and subsequent ubiquitination and degradation of Nrf2.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Keap1-Nrf2 signaling pathway and inhibition by Compound 16.

Caption: Experimental workflow for characterizing Keap1-Nrf2 inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction between Keap1 and its inhibitors. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions and reagents.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled Nrf2 peptide from the Keap1 Kelch domain.

Materials:

-

Purified recombinant human Keap1 Kelch domain

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.005% Tween-20

-

Test compound (e.g., Compound 16) dissolved in DMSO

-

384-well, low-volume, black, non-binding surface microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of Keap1 Kelch domain in Assay Buffer.

-

Prepare a 2X solution of the fluorescently labeled Nrf2 peptide in Assay Buffer.

-

Prepare a serial dilution of the test compound in DMSO, and then dilute into Assay Buffer to create a 4X working solution.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

-

For positive control wells (no inhibition), add 5 µL of Assay Buffer with the same final DMSO concentration.

-

For negative control wells (no Keap1), add 10 µL of Assay Buffer.

-

-

Reaction Incubation:

-

Add 5 µL of the 2X fluorescently labeled Nrf2 peptide solution to all wells except the blank.

-

Add 10 µL of the 2X Keap1 Kelch domain solution to the test compound and positive control wells.

-

The final volume in each well should be 20 µL.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the kinetics (association and dissociation rates) and affinity of the interaction between Keap1 and an inhibitor in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human Keap1 Kelch domain (ligand)

-

Test compound (analyte)

-

Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.005% P20 surfactant

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the Keap1 Kelch domain (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).

-

A reference flow cell should be prepared similarly but without the injection of Keap1.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the test compound in Running Buffer.

-

Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined period (association phase).

-

Then, flow Running Buffer alone over the sensor surface to monitor the dissociation of the analyte (dissociation phase).

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Keap1-inhibitor complex at atomic resolution.

Materials:

-

Purified recombinant human Keap1 Kelch domain

-

Test compound

-

Crystallization screens and plates

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein-Ligand Complex Formation:

-

Incubate the purified Keap1 Kelch domain with a molar excess of the test compound.

-

The complex may need to be purified to remove unbound ligand.

-

-

Crystallization:

-

Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) by mixing the Keap1-inhibitor complex with a range of crystallization screen solutions.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals are obtained, they are carefully harvested and soaked in a cryoprotectant solution to prevent ice formation during data collection.

-

The crystals are then flash-cooled in liquid nitrogen.

-

-

Data Collection and Processing:

-

Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

-

Process the diffraction data to obtain a set of structure factors.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using molecular replacement with a known structure of the Keap1 Kelch domain as a search model.

-

Build the model of the inhibitor into the electron density map.

-

Refine the structure to improve the fit between the model and the experimental data.

-

-

Structure Analysis:

-

Analyze the final refined structure to identify the key molecular interactions between Keap1 and the inhibitor.

-

Conclusion

The inhibition of the Keap1-Nrf2 protein-protein interaction is a validated and promising strategy for the therapeutic activation of the Nrf2-mediated cytoprotective response. This technical guide, using Compound 16 as a representative inhibitor, has outlined the structural basis of this inhibition, provided key quantitative data, and detailed the experimental methodologies required for the characterization of such inhibitors. The combination of biophysical, biochemical, and structural biology techniques is essential for the rational design and development of potent and selective Keap1-Nrf2 inhibitors with therapeutic potential.

References

Keap1-Nrf2-IN-4: An In-Depth Technical Guide to its Effects on Downstream Nrf2 Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor, Keap1-Nrf2-IN-4. It details its mechanism of action as a neddylation inhibitor, its impact on the Keap1-Nrf2 signaling pathway, and its subsequent effects on downstream Nrf2 target genes. This document consolidates key quantitative data, experimental methodologies, and visual representations of the signaling cascade and experimental workflows to support further research and development in the field of oncology and cellular stress responses.

Core Concepts: The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense, detoxification, and anti-inflammatory responses.

This compound: A Neddylation Inhibitor Targeting the Pathway

This compound is a potent inhibitor of neddylation. Neddylation is a post-translational modification process that is crucial for the activity of Cullin-RING ligases (CRLs), including the Cul3-based E3 ligase that degrades Nrf2. By inhibiting the neddylation of Cul3, this compound disrupts the function of the E3 ligase complex. This leads to the stabilization and accumulation of Nrf2, which can then translocate to the nucleus and activate the transcription of its downstream target genes.

The primary application of this compound, as identified in the literature, is in the context of cancer, specifically gastric cancer. It has been shown to exhibit anti-proliferative activity, block cell migration, and induce apoptosis in gastric cancer cell lines.

Quantitative Effects of this compound on Nrf2 and Downstream Targets

The following table summarizes the quantitative effects of this compound on the MGC-803 gastric cancer cell line.

| Parameter | Cell Line | Effect of this compound | Quantitative Value |

| Anti-proliferation | MGC-803 | Inhibition of cell growth | IC50 = 2.55 µM[1] |

| Cell Migration | MGC-803 | Blockade of cell migration | Data not quantified in the source |

| Apoptosis | MGC-803 | Induction of apoptosis | Data not quantified in the source |

Note: Specific quantitative data on the upregulation of Nrf2 target genes such as NQO1, HMOX1, GCLC, and GCLM by this compound is not available in the currently accessible public literature. The primary reported effects are on cancer cell phenotype.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. These should be adapted based on specific laboratory conditions and reagents.

Cell Culture and Treatment

-

Cell Line: MGC-803 (human gastric carcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel.

Western Blotting for Protein Expression Analysis

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Nrf2, NQO1, HMOX1, GCLC, GCLM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a qPCR master mix, the synthesized cDNA, and specific primers for Nrf2 target genes (NQO1, HMOX1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Cell Viability Assay (MTT Assay)

-

Seeding: MGC-803 cells are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Transwell Migration Assay

-

Cell Seeding: MGC-803 cells, pre-starved in serum-free medium, are seeded into the upper chamber of a Transwell insert.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

-

Staining: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained with crystal violet.

-

Quantification: The migrated cells are counted under a microscope in several random fields.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: MGC-803 cells are treated with this compound for a specified time.

-

Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Conclusion

This compound is a valuable research tool for investigating the role of the Keap1-Nrf2 pathway in cancer biology. Its mechanism as a neddylation inhibitor provides an alternative approach to directly targeting the Keap1-Nrf2 protein-protein interaction. While its effects on cancer cell proliferation, migration, and apoptosis are established, further research is required to fully elucidate the quantitative impact on the expression of specific downstream Nrf2 target genes. The protocols and data presented in this guide serve as a foundation for researchers to design and execute further studies to unravel the full therapeutic potential of modulating this critical cytoprotective pathway.

References

Navigating the Cytoprotective Response: A Technical Guide to Preliminary Studies on Keap1-Nrf2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and methodologies for conducting preliminary studies on novel inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). While specific data for a compound designated "Keap1-Nrf2-IN-4" is not publicly available, this document outlines the typical experimental framework, data presentation, and signaling pathways relevant to the preclinical evaluation of any small molecule inhibitor targeting this critical cytoprotective pathway.

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant and detoxification response.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] This process maintains low intracellular levels of Nrf2. However, in response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4][6] This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[7][8]

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][6] Consequently, small molecule inhibitors of the Keap1-Nrf2 PPI have emerged as a promising therapeutic strategy to harness the beneficial effects of Nrf2 activation.

Quantitative Data Summary

The following tables represent typical quantitative data generated in preliminary studies of Keap1-Nrf2 PPI inhibitors. The values provided are illustrative and serve as a template for data presentation.

Table 1: In Vitro Biochemical Assay Data

| Compound ID | Assay Type | IC50 (nM) | Ki (nM) |

| Keap1-Nrf2-IN-X | Fluorescence Polarization | 25.3 | 15.8 |

| Reference Compound | Fluorescence Polarization | 50.1 | 32.5 |

| Keap1-Nrf2-IN-X | TR-FRET | 30.8 | N/A |

| Reference Compound | TR-FRET | 65.2 | N/A |

Table 2: Cell-Based Assay Data

| Compound ID | Cell Line | Assay Type | EC50 (µM) |

| Keap1-Nrf2-IN-X | A549-ARE-Luciferase | Reporter Gene Assay | 1.2 |

| Reference Compound | A549-ARE-Luciferase | Reporter Gene Assay | 3.5 |

| Keap1-Nrf2-IN-X | HEK293T | NQO1 Induction | 2.5 |

| Reference Compound | HEK293T | NQO1 Induction | 7.8 |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are standard protocols for key experiments in the evaluation of Keap1-Nrf2 PPI inhibitors.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI

This biochemical assay directly measures the disruption of the Keap1-Nrf2 interaction in vitro.

-

Principle: A small, fluorescently labeled peptide derived from the Neh2 domain of Nrf2 is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. A competitive inhibitor that displaces the fluorescent peptide will cause it to tumble more rapidly, leading to a decrease in the polarization signal.

-

Materials:

-

Recombinant human Keap1 protein (Kelch domain)

-

Fluorescein-labeled Nrf2 peptide (e.g., FITC-DEETGEFL)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Test compounds and a reference inhibitor

-

384-well black, flat-bottom plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the fluorescently labeled Nrf2 peptide to each well at a final concentration of ~10 nM.

-

Add the recombinant Keap1 protein to each well at a final concentration that yields a significant polarization window (typically in the low nanomolar range).

-

Add the test compounds or vehicle control to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization using the plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of Nrf2 in response to a test compound.

-

Principle: A stable cell line is engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway by an inhibitor will lead to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

A549-ARE-Luciferase reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds and a reference inhibitor

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

-

-

Procedure:

-

Seed the A549-ARE-Luciferase cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds or vehicle control.

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate EC50 values by fitting the data to a four-parameter logistic equation.

-

Western Blot for Nrf2 Target Gene Expression

This assay confirms the upregulation of downstream Nrf2 target proteins.

-

Principle: Cells are treated with the test compound, and the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1) are assessed by immunoblotting.

-

Materials:

-

HEK293T or other suitable cell line

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin).

-

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are essential for clear communication.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.

Caption: A typical experimental workflow for the discovery and characterization of Keap1-Nrf2 PPI inhibitors.

References

- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Preparing Stock Solutions for Keap1-Nrf2 Pathway Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction are valuable tools for studying cytoprotective mechanisms and for therapeutic development. Accurate and consistent preparation of stock solutions for these inhibitors is fundamental to ensuring reproducible experimental results. This document provides a detailed protocol and application notes for the preparation of stock solutions for Keap1-Nrf2 inhibitors, with a focus on general best practices applicable to this class of compounds.

Disclaimer: Specific physicochemical properties for a compound designated "Keap1-Nrf2-IN-4" could not be located in publicly available databases or from major chemical suppliers. The following protocols and data are based on commonly available Keap1-Nrf2 inhibitors and should be considered a general guide. Researchers must consult the manufacturer's product-specific datasheet for accurate molecular weight, solubility, and storage information for their specific compound.

Physicochemical Data of Representative Keap1-Nrf2 Inhibitors

To provide a frame of reference, the following table summarizes key data for several known Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. This data highlights the variability in properties within this class of molecules and underscores the need for compound-specific information.

| Compound Name | Molecular Weight ( g/mol ) | Typical Solvent | Notes |

| Keap1-Nrf2-IN-1 (TFA salt) | 598.54 | DMSO | A Keap1-Nrf2 protein-protein interaction inhibitor. |

| Keap1-Nrf2-IN-13 | 620.69 | DMSO (up to 300 mg/mL with sonication) | A Keap1-Nrf2 PPI inhibitor with an IC50 of 0.15 μM. |

| Keap1-Nrf2-IN-14 | 563.62 | DMSO | An effective disruptor of the KEAP1-NRF2 interaction (IC50 = 75 nM). |

| Keap1-Nrf2-IN-25 | 484.6 | Not specified, likely DMSO | A Keap1-Nrf2 inhibitor. |